Sodium stearylfumarate
Overview
Description
Sodium stearylfumarate: is a synthetic compound widely used in the pharmaceutical industry as a lubricant and anti-adherent in various formulations. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. The chemical formula for this compound is C22H39NaO4 , and its chemical name is 2-Butenedioic acidiconoctadecyl ester, sodium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stearylfumarate is synthesized through the esterification of stearic acid with fumaric acid in the presence of sodium hydroxide. The reaction yields this compound along with water as a by-product. The product is then purified and dried to obtain the final powder form .
Industrial Production Methods: In industrial settings, stearyl alcohol is reacted with maleic anhydride. The product of this reaction undergoes an isomerization step followed by salt formation to produce this compound. This method involves using an organic alkaline catalyst to lower the reaction temperature, thereby obtaining a high-quality product at high yield .
Chemical Reactions Analysis
Types of Reactions: Sodium stearylfumarate primarily undergoes esterification reactions. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Esterification: Stearic acid and fumaric acid in the presence of sodium hydroxide.
Isomerization and Salt Formation: Stearyl alcohol and maleic anhydride with an organic alkaline catalyst
Major Products Formed: The primary product formed from these reactions is this compound itself, along with water as a by-product .
Scientific Research Applications
Pharmaceutical Industry: Sodium stearylfumarate is extensively used as a lubricant and anti-adherent in tablet and capsule formulations. It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets .
Food Industry: It is used as a dough conditioner and conditioning agent in yeast-raised baked goods and dehydrated potatoes .
Biological and Medical Research: this compound is used as a taste-masking agent in orally disintegrating tablets, enhancing the palatability of medications .
Mechanism of Action
Sodium stearylfumarate acts as a boundary lubricant in pharmaceutical formulations. It reduces frictional forces between particles and between particles and metal-contact surfaces of manufacturing equipment. This is achieved through its polar heads and fatty acid tails, which create a boundary layer that minimizes adhesion and friction .
Comparison with Similar Compounds
- Magnesium stearate
- Calcium stearate
- Stearic acid
- Sodium lauryl sulfate
Comparison: Sodium stearylfumarate is often supplied in a purer form compared to other stearate-type lubricants like magnesium stearate and calcium stearate. This makes it a suitable option when chemical incompatibility is a concern. It also provides better lubrication efficiency and does not negatively impact the mechanical strength, disintegration, and dissolution behavior of solid dosage forms as much as other lubricants .
Properties
IUPAC Name |
disodium;(E)-2-octadecylbut-2-enedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h19H,2-18H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b20-19+;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYTXWKWNYWQTL-LLIZZRELSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)[O-])/C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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